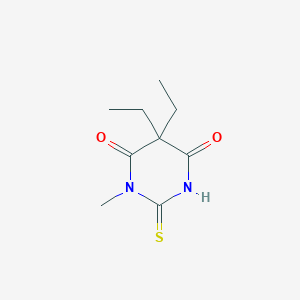
5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
説明
5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as Alloxodin or Alloxan-5-ethyl-5-methylhydantoin and has the molecular formula C8H10N2O2S.
作用機序
The mechanism of action of 5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is known to cause damage to pancreatic beta cells, leading to the induction of diabetes in animal models. It has also been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the electron transport chain in mitochondria.
Biochemical and Physiological Effects:
5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects. It has been shown to induce diabetes in animal models by causing damage to pancreatic beta cells. It has also been shown to inhibit the growth of cancer cells and has been investigated for its potential use as an antitumor agent. In addition, it has been used as a herbicide to control weed growth in agriculture.
実験室実験の利点と制限
One advantage of using 5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its ability to induce diabetes in animal models. This makes it a valuable tool for studying the pathogenesis of diabetes and testing potential treatments. It has also been investigated for its potential use as an antitumor agent, making it a valuable tool for cancer research. However, one limitation of using this compound is its toxicity. It can cause damage to pancreatic beta cells and has been shown to be toxic to various cell types.
将来の方向性
There are several future directions for the research of 5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is the investigation of its potential use as an antitumor agent. Further studies could be conducted to determine the mechanism of action and to test its efficacy in animal models. Another potential direction is the development of safer and more effective herbicides for agricultural use. Research could be conducted to develop herbicides based on the structure of 5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione that are less toxic and more selective in their action. Additionally, further studies could be conducted to determine the long-term effects of this compound on human health.
科学的研究の応用
5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields. In medicine, it has been used as a tool to induce diabetes in animal models for research purposes. It has also been investigated for its antitumor properties and has shown promising results in inhibiting the growth of cancer cells. In agriculture, it has been used as a herbicide to control weed growth. In materials science, it has been used as a precursor for the synthesis of various materials such as metal complexes and polymers.
特性
IUPAC Name |
5,5-diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRZXJIANCRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=S)N(C1=O)C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364137 | |
| Record name | ST088581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
CAS RN |
3362-19-4 | |
| Record name | ST088581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3748803.png)
![5-(2-chloro-4-nitrophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3748810.png)
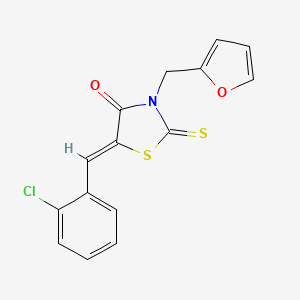
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide](/img/structure/B3748830.png)
![methyl {2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3748833.png)
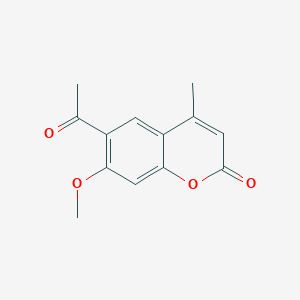
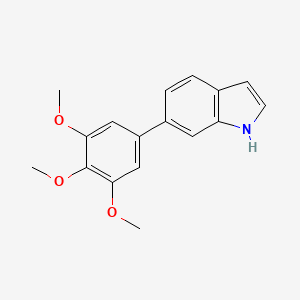
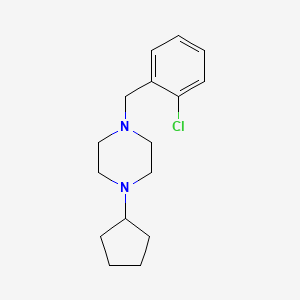

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine](/img/structure/B3748873.png)
![1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3748878.png)
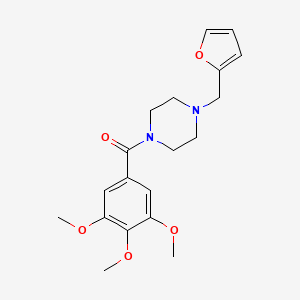
![1-[4-(benzyloxy)phenyl]-4-cinnamoylpiperazine](/img/structure/B3748907.png)
methanol](/img/structure/B3748913.png)